![molecular formula C9H18OSi B115073 tert-Butyldimethyl(2-propynyloxy)silane CAS No. 76782-82-6](/img/structure/B115073.png)
tert-Butyldimethyl(2-propynyloxy)silane
Overview
Description
“tert-Butyldimethyl(2-propynyloxy)silane” is an aliphatic terminal alkyne . It has a molecular formula of C9H18OSi and a molecular weight of 170.33 .
Synthesis Analysis
The synthesis of “tert-Butyldimethyl(2-propynyloxy)silane” involves a solution of Prop-2-yn-1-ol and imidazol in anhydrous CH2Cl2. TBSCl is added at 0 °C and the reaction mixture is stirred at 0 °C for 1.5 h. The reaction is then quenched with saturated NH4Cl and extracted with Et2O .Chemical Reactions Analysis
“tert-Butyldimethyl(2-propynyloxy)silane” is used in the synthesis of ®-2,3-pentadecadien-1-ol and (S)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
“tert-Butyldimethyl(2-propynyloxy)silane” is a liquid at 20 °C and should be stored under inert gas . It has a boiling point of 163 °C, a flash point of 39 °C, a specific gravity of 0.85, and a refractive index of 1.43 .Scientific Research Applications
Synthesis of Aliphatic Terminal Alkynes
tert-Butyldimethyl(2-propynyloxy)silane: is an aliphatic terminal alkyne that serves as a precursor in the synthesis of complex organic molecules. Its terminal alkyne group is reactive and can be used to form carbon-carbon bonds through reactions like Sonogashira coupling, which is pivotal in constructing molecular frameworks in pharmaceuticals and agrochemicals .
Protective Group in Organic Synthesis
This compound is utilized as a silyl protective group for alcohols and phenols. The tert-butyldimethylsilyl (TBDMS) group protects sensitive hydroxyl groups during chemical reactions, preventing unwanted side reactions. After the desired transformations are complete, the TBDMS group can be removed under mild acidic or fluoride ion conditions .
Material Science and Nanotechnology
In material science, tert-Butyldimethyl(2-propynyloxy)silane is used to modify surface properties of materials. It can be employed to introduce alkyne functionalities onto surfaces, which can then undergo “click chemistry” reactions to attach various molecules, creating functionalized materials for use in nanotechnology applications .
Synthesis of Natural Products and Fragrances
The compound is instrumental in synthesizing natural products and fragrances. For example, it has been used in the synthesis of ®-2,3-pentadecadien-1-ol, a pheromone component for certain insect species. This application is significant in developing environmentally friendly pest control methods .
Pharmaceutical Research
In pharmaceutical research, tert-Butyldimethyl(2-propynyloxy)silane is used to synthesize intermediates such as (S)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate. These intermediates are crucial for the development of new drugs and understanding biological processes .
Polymer Chemistry
The alkyne functionality of tert-Butyldimethyl(2-propynyloxy)silane makes it a valuable monomer in polymer chemistry. It can be polymerized or copolymerized to create polymers with specific properties, such as increased thermal stability or novel electronic characteristics, which are essential for advanced materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-Butyldimethyl(2-propynyloxy)silane is an aliphatic terminal alkyne
Mode of Action
It is known to be used in the synthesis of other compounds . This suggests that it may act as a building block or precursor molecule in various chemical reactions.
Biochemical Pathways
It has been used in the synthesis of ®-2,3-pentadecadien-1-ol and (s)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate . This indicates that it may play a role in the biochemical pathways leading to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (40 °c/8 mmhg), density (084 g/mL at 25 °C), and refractive index (n20/D 1429) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of other compounds suggests that it may contribute to the molecular and cellular effects observed with these compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyldimethyl(2-propynyloxy)silane. For instance, it should be stored under an inert atmosphere and should avoid moisture as it decomposes . Its flammability (flash point: 39 °C) also suggests that it should be handled and stored carefully to prevent fire hazards .
properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-ynoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-7-8-10-11(5,6)9(2,3)4/h1H,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKYFIXEYSNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392530 | |
Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76782-82-6 | |
Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldimethyl(2-propynyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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